
His-leu-gly-leu-ala-arg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “His-leu-gly-leu-ala-arg” is a peptide composed of six amino acids: histidine, leucine, glycine, leucine, alanine, and arginine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted through chemical modifications.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Chemistry
Peptides like “His-leu-gly-leu-ala-arg” are used as model compounds in studying protein folding, structure, and function. They serve as substrates in enzymatic assays and are employed in the development of new synthetic methodologies.
Biology
In biological research, peptides are used to study cell signaling pathways, receptor-ligand interactions, and protein-protein interactions. They are also utilized in the development of peptide-based drugs and vaccines.
Medicine
Peptides have therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. They are used in drug delivery systems and as diagnostic tools in medical imaging.
Industry
In the industrial sector, peptides are used in the production of cosmetics, food additives, and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with cell surface receptors, leading to the activation or inhibition of signaling pathways. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis. In therapeutic applications, peptides can modulate immune responses or inhibit specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-leu-ala-arg-his-leu: Another peptide with a different sequence but similar amino acid composition.
Ala-gly-leu-arg-his-leu: A peptide with a different arrangement of the same amino acids.
Uniqueness
The specific sequence of “His-leu-gly-leu-ala-arg” determines its unique properties and biological activities. The presence of histidine and arginine residues can confer specific binding affinities and reactivity, distinguishing it from other peptides with similar compositions.
Propriétés
Formule moléculaire |
C29H61N11O12 |
|---|---|
Poids moléculaire |
755.9 g/mol |
Nom IUPAC |
2-aminoacetic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H9N3O2.2C6H13NO2.C3H7NO2.C2H5NO2/c7-4(5(11)12)2-1-3-10-6(8)9;7-5(6(10)11)1-4-2-8-3-9-4;2*1-4(2)3-5(7)6(8)9;1-2(4)3(5)6;3-1-2(4)5/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,5H,1,7H2,(H,8,9)(H,10,11);2*4-5H,3,7H2,1-2H3,(H,8,9);2H,4H2,1H3,(H,5,6);1,3H2,(H,4,5)/t4-;3*5-;2-;/m00000./s1 |
Clé InChI |
WEIFYVFHYXEJNU-LXZZILPSSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


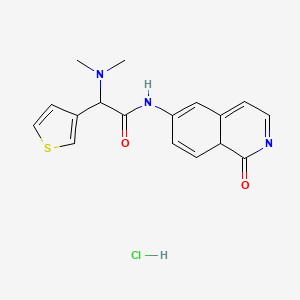

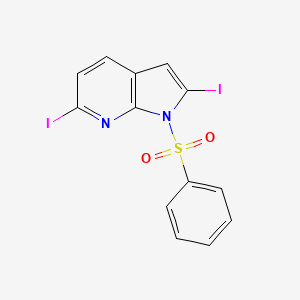
![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
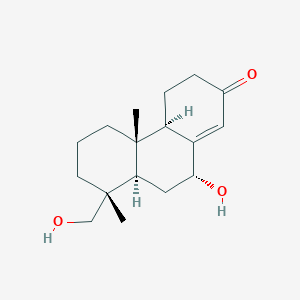
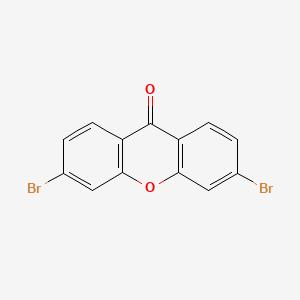
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)

![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
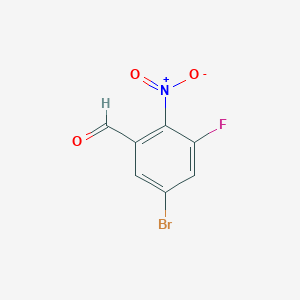


![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
